

# An In-depth Technical Guide to the Chemical Structure of alpha-D-Galactofuranose

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## Compound of Interest

Compound Name: *alpha-D-galactofuranose*

Cat. No.: *B3051850*

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of **alpha-D-galactofuranose**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

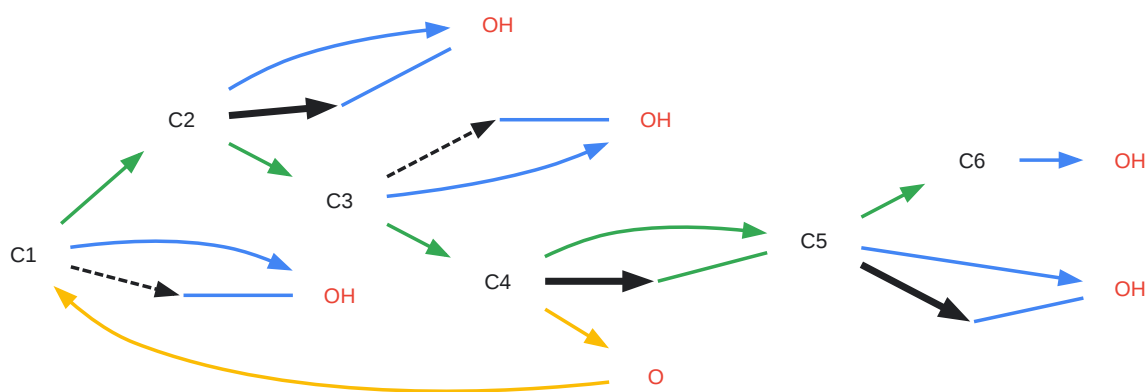
**Alpha-D-galactofuranose** is a monosaccharide, an isomer of galactose that exists in a five-membered furanose ring structure. The "alpha" designation indicates that the hydroxyl group at the anomeric carbon (C1) is oriented on the opposite side of the ring from the CH<sub>2</sub>OH group (at C5). Its systematic IUPAC name is (2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol.

The furanose form of galactose is less common in mammals but is a crucial component of the cell walls of various pathogens, including bacteria (like *Mycobacterium tuberculosis*) and fungi, making its biosynthetic pathways attractive targets for antimicrobial drug development.

## Visualization of the Chemical Structure

The chemical structure of **alpha-D-galactofuranose** is depicted below, illustrating the atomic connectivity and stereochemistry of the molecule.





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Caption: Chemical structure of  **$\alpha$ -D-galactofuranose**.



## Physicochemical Properties

A summary of the key physicochemical properties of **alpha-D-galactofuranose** is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>6</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	180.16 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	36468-82-3	<a href="#">[3]</a>
Canonical SMILES	OC--INVALID-LINK--O)O">C@HO	<a href="#">[2]</a>
InChI Key	AVVWPBAENSWJCB-TVIMKVIFSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White Crystalline Solid (for anhydro-derivative)	<a href="#">[4]</a>
Melting Point	182-185 °C (for 1,6-anhydro-α-D-galactofuranose)	<a href="#">[4]</a>
Solubility	Soluble in DMSO, MeOH, H <sub>2</sub> O (for anhydro-derivative)	<a href="#">[4]</a>

## Experimental Protocols

### Synthesis of alpha-D-Galactofuranose Derivatives

The synthesis of **alpha-D-galactofuranose** often proceeds through multi-step routes starting from more common sugars like D-galactose or D-glucose, involving protection and deprotection of hydroxyl groups to favor the furanose ring formation.

A representative multi-step synthesis starting from 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose to a D-galactofuranose derivative is outlined below[\[5\]](#):



- Starting Material: 1,2:5,6-di-O-isopropylidene- $\alpha$ -D-glucofuranose.
- Oxidation at C-3: The hydroxyl group at the C-3 position is oxidized using pyridinium dichromate-acetic anhydride.
- Stereospecific Reduction: The resulting intermediate is stereospecifically reduced to yield a D-gulo derivative.
- Inversion at C-3: The configuration at C-3 is inverted via its 3-tosylate with tetrabutylammonium acetate in chlorobenzene to yield the D-galacto configuration.
- Deprotection: The protecting groups are subsequently removed to yield the desired galactofuranose derivative.

Another approach involves the direct treatment of D-galactose. Dissolution of D-galactose in N,N-dimethylformamide followed by acetonation with acetone and anhydrous copper sulfate produces a mixture of di-O-isopropylidene- $\alpha$ -D-galactofuranose and di-O-isopropylidene- $\alpha$ -D-galactopyranose, which can then be separated by column chromatography.[6]

## Biological Significance and Signaling Pathway

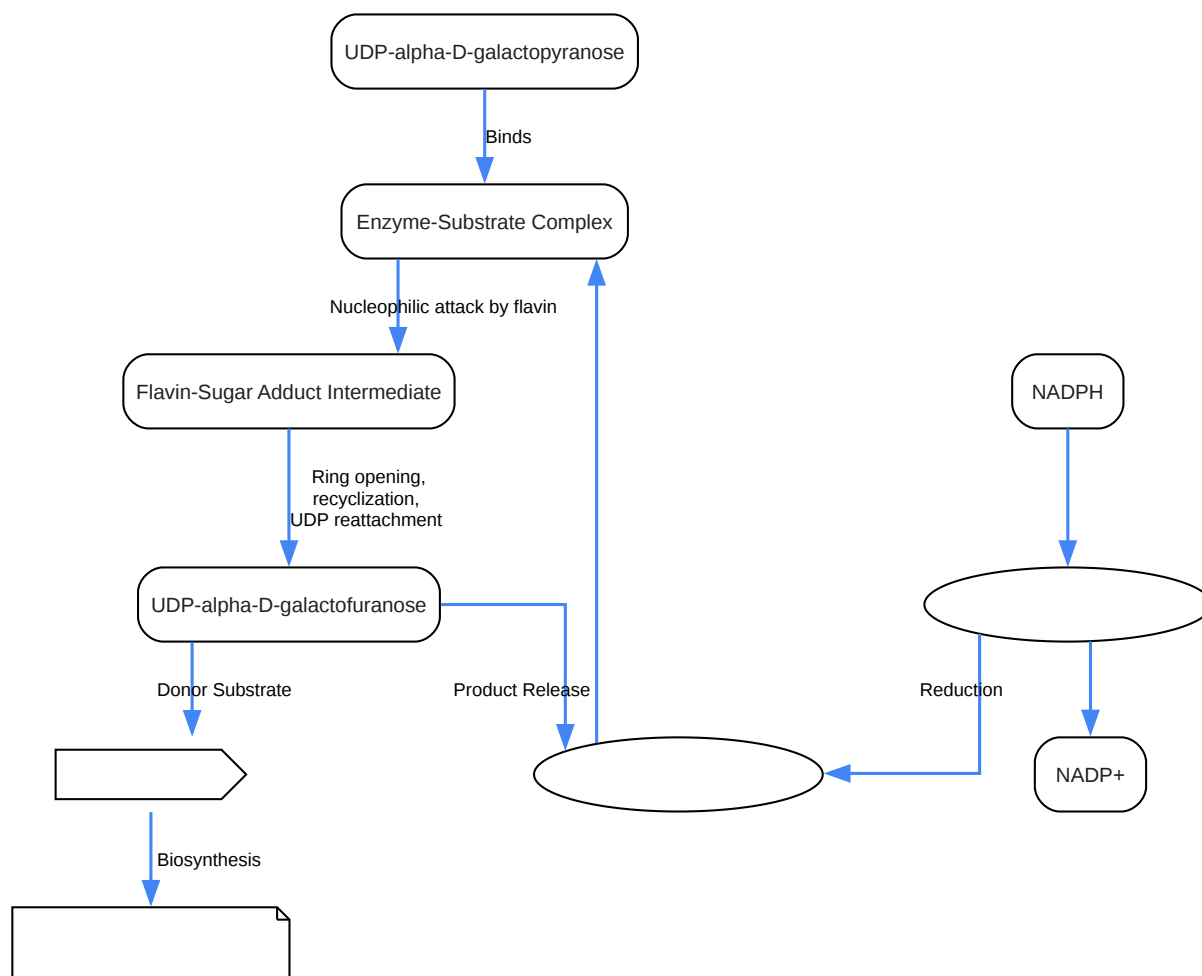
**Alpha-D-galactofuranose** is not typically found in mammals but is an essential component of the cell walls of many pathogenic microorganisms, including bacteria and fungi.[7] The biosynthesis of galactofuranose-containing glycoconjugates relies on the activated sugar donor, UDP-**alpha-D-galactofuranose**.[8]

## Biosynthesis of UDP-alpha-D-galactofuranose

The key step in the biosynthesis of **alpha-D-galactofuranose** is the conversion of UDP-alpha-D-galactopyranose to UDP-**alpha-D-galactofuranose**. This reaction is catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM).[1][2]

The workflow for this enzymatic conversion is depicted below:





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Caption: Biosynthetic pathway of UDP-**alpha-D-galactofuranose**.

The mechanism involves the reduction of the flavin cofactor in UGM by NADPH. The reduced enzyme then binds to UDP-galactopyranose.[9] A nucleophilic attack by the flavin on the anomeric carbon of the galactose moiety leads to the formation of a covalent flavin-sugar adduct.[3] This is followed by the opening of the pyranose ring and subsequent recyclization to form the furanose ring, and finally, the release of UDP-**alpha-D-galactofuranose**. [2] This



activated sugar is then used by galactofuranosyltransferases to incorporate galactofuranose into various glycoconjugates.[10]

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